1-Decyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative featuring an imidazole ring substituted with a decyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multi-component reaction involving an aldehyde, an amine, and a nitrile.
Decyl Substitution: The decyl chain can be introduced via alkylation of the imidazole ring using a decyl halide under basic conditions.
Amino Acid Backbone: The amino acid backbone can be constructed through standard peptide synthesis techniques, such as the use of N-protected amino acids and subsequent deprotection.
Industrial Production Methods
Industrial production of (S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid may involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The use of chiral catalysts or resolution techniques ensures the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, forming N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The decyl chain can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various alkyl or aryl imidazole derivatives.
Scientific Research Applications
(S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive peptides and peptidomimetics.
Biology: It serves as a probe for studying protein-ligand interactions due to its unique structural features.
Materials Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, but without the decyl substitution.
Imidazole-4-acetic acid: A derivative with a carboxylic acid group at the 4-position of the imidazole ring.
Uniqueness
(S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid is unique due to the presence of a long decyl chain, which imparts hydrophobic properties and enhances its interaction with lipid membranes and hydrophobic pockets in proteins .
Properties
CAS No. |
189095-13-4 |
---|---|
Molecular Formula |
C16H29N3O2 |
Molecular Weight |
295.42 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-decylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C16H29N3O2/c1-2-3-4-5-6-7-8-9-10-19-12-14(18-13-19)11-15(17)16(20)21/h12-13,15H,2-11,17H2,1H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
AMILYWOFKWASDI-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCCCCCCN1C=C(N=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCCCCCCN1C=C(N=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.